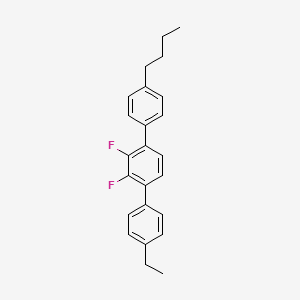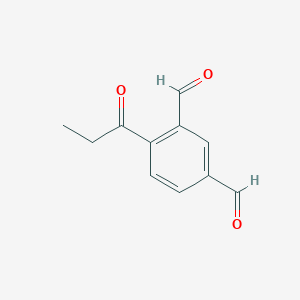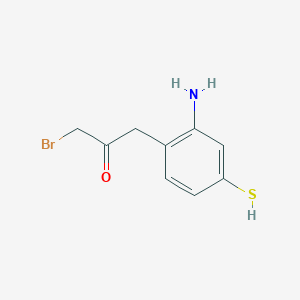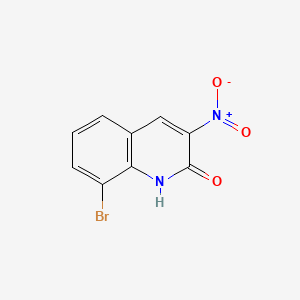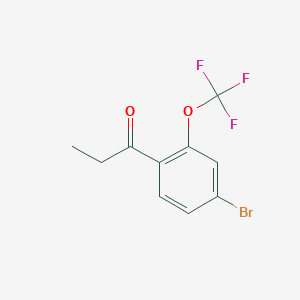
1-(4-Bromo-2-(trifluoromethoxy)phenyl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromo-2-(trifluoromethoxy)phenyl)propan-1-one is an organic compound characterized by the presence of bromine, trifluoromethoxy, and phenyl groups
Méthodes De Préparation
The synthesis of 1-(4-Bromo-2-(trifluoromethoxy)phenyl)propan-1-one typically involves the reaction of 4-bromo-2-(trifluoromethoxy)benzene with propanone under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in a solvent like dimethylformamide at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
1-(4-Bromo-2-(trifluoromethoxy)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include solvents like ethanol or tetrahydrofuran, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
1-(4-Bromo-2-(trifluoromethoxy)phenyl)propan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-(4-Bromo-2-(trifluoromethoxy)phenyl)propan-1-one involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
1-(4-Bromo-2-(trifluoromethoxy)phenyl)propan-1-one can be compared with similar compounds such as:
1-Bromo-4-(trifluoromethoxy)benzene: This compound lacks the propanone group, making it less reactive in certain chemical reactions.
1-(4-(Trifluoromethyl)phenyl)propan-1-one: This compound has a trifluoromethyl group instead of a trifluoromethoxy group, which can influence its chemical and biological properties.
2-Bromo-3-(trifluoromethyl)propiophenone:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
1261499-13-1 |
|---|---|
Formule moléculaire |
C10H8BrF3O2 |
Poids moléculaire |
297.07 g/mol |
Nom IUPAC |
1-[4-bromo-2-(trifluoromethoxy)phenyl]propan-1-one |
InChI |
InChI=1S/C10H8BrF3O2/c1-2-8(15)7-4-3-6(11)5-9(7)16-10(12,13)14/h3-5H,2H2,1H3 |
Clé InChI |
KIRKBHIZYSFLPO-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1=C(C=C(C=C1)Br)OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Ethyl-7-[(5-thio-beta-D-xylopyranosyl)oxy]coumarin](/img/structure/B14077529.png)
![Benzene, 1-chloro-4-[[(4-methylphenyl)thio]methyl]-](/img/structure/B14077536.png)

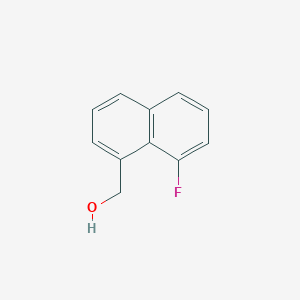
![1-[10,16-bis[3,5-bis(trifluoromethyl)phenyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]-7-nitro-3,4-dihydro-2H-quinoline](/img/structure/B14077552.png)
![N-[2-(Benzoyloxy)ethyl]-N,N-dimethylhexadecan-1-aminium bromide](/img/structure/B14077553.png)
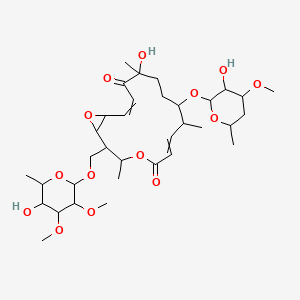
![2-{2-[4-(Dipropylamino)phenyl]ethenyl}-1-methylpyridin-1-ium iodide](/img/structure/B14077571.png)
